
Pyr-His-Pro-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyr-His-Pro-AMC, also known as pyroglutamyl-histidyl-prolyl-7-amino-4-methylcoumarin, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of enzyme kinetics and activity, especially for enzymes that cleave peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyr-His-Pro-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of high-quality peptide substrates.
Analyse Des Réactions Chimiques
Types of Reactions
Pyr-His-Pro-AMC undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by specific enzymes, leading to the cleavage of the peptide bond.
Oxidation: Involving the amino acid residues, particularly histidine.
Substitution: Reactions involving the modification of the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Enzymes such as proteases are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Substitution: Various chemical reagents, such as acylating agents, can be used to modify the peptide.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Oxidation: Results in oxidized amino acid residues.
Substitution: Yields modified peptides with altered functional groups.
Applications De Recherche Scientifique
Pyr-His-Pro-AMC is widely used in scientific research due to its versatility and specificity. Some key applications include:
Enzyme Kinetics: Used to study the activity and kinetics of proteases and other peptide-cleaving enzymes.
Biochemical Assays: Employed in various assays to measure enzyme activity, including fluorescence-based assays.
Drug Development: Utilized in screening potential inhibitors of proteases, aiding in the development of therapeutic agents.
Diagnostic Tools: Incorporated in diagnostic assays to detect enzyme activity in clinical samples.
Mécanisme D'action
Pyr-His-Pro-AMC functions as a substrate for specific enzymes, particularly proteases. The enzyme cleaves the peptide bond between the proline and 7-amino-4-methylcoumarin, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured to determine enzyme activity. The molecular targets include the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyr-RTKR-AMC: Another peptide substrate with a similar structure but different amino acid sequence.
TRH-AMC: A substrate used for studying thyrotropin-releasing hormone activity.
Uniqueness
Pyr-His-Pro-AMC is unique due to its specific amino acid sequence, which makes it an ideal substrate for certain proteases. Its high sensitivity and specificity in fluorescence-based assays make it a valuable tool in biochemical research.
Propriétés
Formule moléculaire |
C26H28N6O6 |
|---|---|
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
N-[3-(1H-imidazol-5-yl)-1-[2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35) |
Clé InChI |
MZUKTPVHFSNFMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


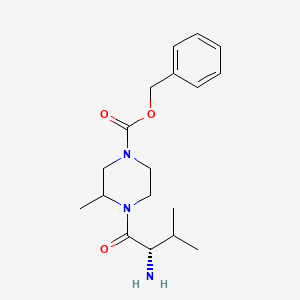
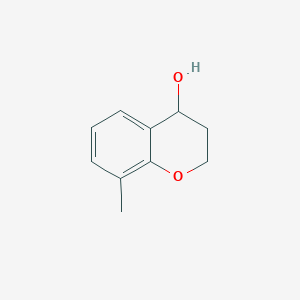
![N-[(1-aminocyclohexyl)methyl]acetamide](/img/structure/B12326938.png)
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride](/img/structure/B12326941.png)
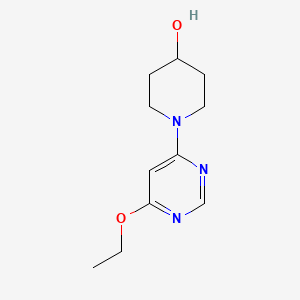

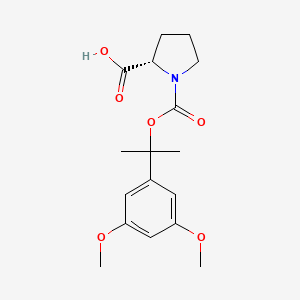

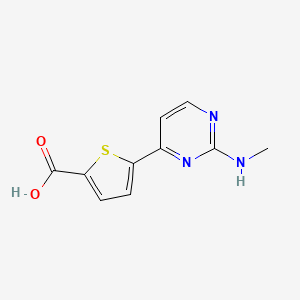
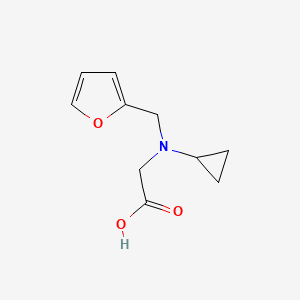
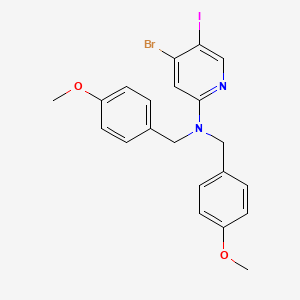


![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein](/img/structure/B12326997.png)
